molecular formula C17H13F3N2O2S B11572025 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B11572025
M. Wt: 366.4 g/mol
InChI Key: ISJAMXZPEWXZNX-UHFFFAOYSA-N
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Description

3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound that features a benzothiazole ring and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Trifluoromethyl Phenyl Group: This step involves the reaction of the benzothiazole intermediate with a trifluoromethyl benzene derivative under appropriate conditions.

    Amidation: The final step involves the formation of the amide bond between the benzothiazole derivative and the trifluoromethyl phenyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: Known for its use as a rubber accelerator.

    Benzothiazole: A simpler structure with various industrial applications.

    Trifluoromethylbenzene: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is unique due to the combination of the benzothiazole ring and the trifluoromethyl phenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H13F3N2O2S

Molecular Weight

366.4 g/mol

IUPAC Name

3-(2-oxo-1,3-benzothiazol-3-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C17H13F3N2O2S/c18-17(19,20)11-4-3-5-12(10-11)21-15(23)8-9-22-13-6-1-2-7-14(13)25-16(22)24/h1-7,10H,8-9H2,(H,21,23)

InChI Key

ISJAMXZPEWXZNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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